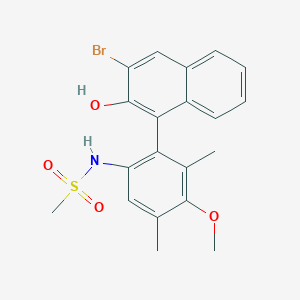![molecular formula C15H22BrN3O3 B15090298 tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate: is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form new ring structures.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies .
Industry: In the industrial sector, the compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[4,3-c]pyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Bromo-3-(tert-butyl)benzene: Shares the tert-butyl and bromine functional groups but lacks the pyrazolo[4,3-c]pyridine core.
tert-Butyl bromoacetate: Contains the tert-butyl and bromine groups but has a different core structure.
Uniqueness: The uniqueness of tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate lies in its combination of functional groups and the pyrazolo[4,3-c]pyridine core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H22BrN3O3 |
|---|---|
Molecular Weight |
372.26 g/mol |
IUPAC Name |
tert-butyl 3-bromo-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H22BrN3O3/c1-15(2,3)22-14(20)18-6-4-12-11(8-18)13(16)17-19(12)10-5-7-21-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
FKVQKSOVYNNOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
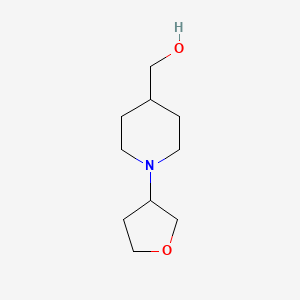
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
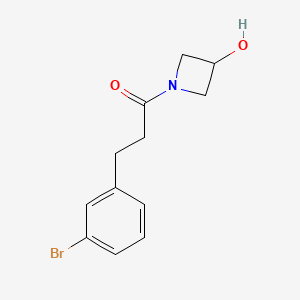

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)


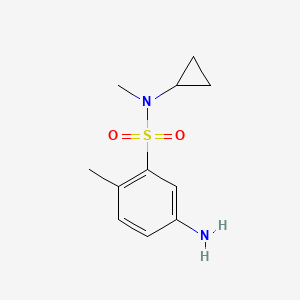
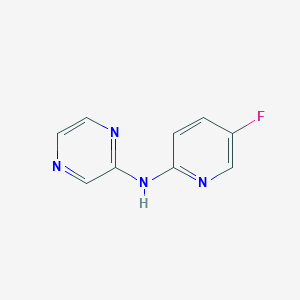
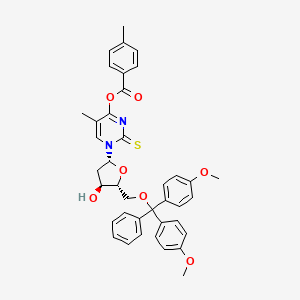
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
